molecular formula C4H3F3N2S B1394868 2-(Trifluoromethyl)thiazol-5-amine CAS No. 1367944-72-6

2-(Trifluoromethyl)thiazol-5-amine

Cat. No.: B1394868
CAS No.: 1367944-72-6
M. Wt: 168.14 g/mol
InChI Key: GYNHFFHGWBAGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)thiazol-5-amine is a useful research compound. Its molecular formula is C4H3F3N2S and its molecular weight is 168.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biological pathways due to their diverse biological activities .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that the compound is stable under normal temperatures and pressures .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)thiazol-5-amine plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It has been observed to interact with enzymes such as topoisomerase II, leading to the inhibition of DNA replication and transcription . Additionally, this compound has shown potential in modulating the activity of certain kinases, thereby influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been reported to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . Furthermore, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as topoisomerase II, forming stable complexes that prevent the enzyme from performing its catalytic functions . This binding interaction leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. Additionally, the compound can modulate the activity of transcription factors, resulting in changes in gene expression that promote apoptosis and inhibit cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can diminish upon prolonged exposure to light and heat . In in vitro studies, the initial effects on cellular function, such as enzyme inhibition and apoptosis induction, are typically observed within a few hours of treatment. Long-term studies have shown that continuous exposure to this compound can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites that can be further conjugated and excreted from the body. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues. It has been observed to localize in the cytoplasm and nucleus, where it exerts its biochemical effects . Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity by directing it to specific cellular compartments . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S/c5-4(6,7)3-9-1-2(8)10-3/h1H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNHFFHGWBAGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)thiazol-5-amine
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2-(Trifluoromethyl)thiazol-5-amine
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2-(Trifluoromethyl)thiazol-5-amine
Reactant of Route 4
2-(Trifluoromethyl)thiazol-5-amine
Reactant of Route 5
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Reactant of Route 6
2-(Trifluoromethyl)thiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.